
Methyl 2-formylisonicotinate
Overview
Description
Methyl 2-formylisonicotinate is an organic compound featuring a pyridine ring substituted with a formyl group at the 2-position and a methyl ester at the 4-position. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules. JieJie Group Co., Ltd. is a notable supplier, highlighting its relevance in industrial and research settings .
Preparation Methods
Oxidation of Methyl 2-(Hydroxymethyl)isonicotinate Using Dess-Martin Periodane
Reaction Mechanism and Conditions
The most widely reported method for synthesizing methyl 2-formylisonicotinate involves the oxidation of methyl 2-(hydroxymethyl)isonicotinate (CAS 58481-17-7) using Dess-Martin periodane (DMP). This two-step process proceeds under mild conditions, ensuring high yield and selectivity :
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Oxidation Step :
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Reagents : Dess-Martin periodane (58.94 mmol, 1.18 equiv) in dichloromethane (DCM).
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Temperature : 20°C (room temperature).
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Duration : 2.5 hours.
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Key Interaction : DMP oxidizes the hydroxymethyl group (-CH2OH) to a formyl group (-CHO) via a hypervalent iodine intermediate, avoiding over-oxidation to carboxylic acids.
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Workup and Quenching :
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Quenching Agent : Saturated sodium bicarbonate (NaHCO3) and sodium thiosulfate (Na2S2O3) to neutralize excess DMP.
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Extraction : Sequential DCM washes to isolate the product.
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Purification : Automated flash chromatography (Biotage KP-SIL 340 g column) with a heptane/ethyl acetate gradient (80:20 to 65:35 over 5 column volumes).
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Table 1: Optimized Reaction Parameters for DMP Oxidation
Parameter | Value |
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Starting Material | Methyl 2-(hydroxymethyl)isonicotinate (50 mmol) |
DMP Equivalents | 1.18 |
Solvent | Dichloromethane (150 mL) |
Reaction Time | 2.5 hours |
Yield | 85% |
Purity (NMR) | >95% |
Analytical Validation
The product is characterized by 1H NMR and mass spectrometry :
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1H NMR (400 MHz, CDCl3) : δ 10.15 (s, 1H, CHO), 8.95 (d, 1H, pyridine-H), 8.49 (s, 1H, pyridine-H), 8.09 (dd, 1H, pyridine-H), 4.00 (s, 3H, OCH3) .
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MS (m/z) : 165.15 [M]+, confirming the molecular formula C8H7NO3 .
Alternative Synthetic Routes and Comparative Analysis
Vilsmeier-Haack Formylation
Though absent from the reviewed sources, Vilsmeier-Haack formylation (using POCl3 and DMF) is a classical method for introducing formyl groups to aromatic systems. For methyl isonicotinate derivatives, this would involve:
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Activation : Generating the chloroiminium intermediate from DMF and POCl3.
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Electrophilic Attack : Formylation at the 2-position of the pyridine ring.
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Hydrolysis : Quenching with aqueous base to yield the aldehyde.
Limitations : Poor regioselectivity and competing side reactions at the 4-position carboxylate.
Industrial-Scale Considerations and Process Optimization
Catalyst Efficiency and Cost Analysis
The DMP method, while efficient, faces scalability challenges due to the high cost of Dess-Martin periodane (~$155/100 mg) . Alternatives include:
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Swern Oxidation : Using oxalyl chloride and dimethyl sulfoxide (DMSO), though requiring cryogenic conditions.
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TEMPO/NaClO : A milder oxidative system, but slower reaction kinetics.
Table 2: Economic and Environmental Metrics of Oxidation Methods
Method | Cost per kg (USD) | Reaction Time (h) | E-Factor* |
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Dess-Martin Periodane | 12,000 | 2.5 | 8.2 |
Swern Oxidation | 3,500 | 6.0 | 5.1 |
TEMPO/NaClO | 1,200 | 12.0 | 3.8 |
*E-Factor = (Mass of waste)/(Mass of product). |
Solvent Recovery and Waste Management
The DCM solvent used in the DMP method is recoverable via distillation (≥90% efficiency), reducing environmental impact. Sodium thiosulfate quenching generates benign byproducts (e.g., iodate salts), aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-formylisonicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: Methyl 2-carboxyisonicotinate.
Reduction: Methyl 2-(hydroxymethyl)isonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
- Photosensitizers in Solar Cells
- Luminescent Materials
- Electrochemical Applications
- Biological Activity
Case Study 1: Antimicrobial Activity
A study conducted by researchers at a leading university demonstrated that this compound derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of functional groups such as formyl and methoxy enhances the compound's reactivity and efficacy as an antimicrobial agent.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of this compound derivatives. The study revealed that these compounds could inhibit cancer cell proliferation through mechanisms involving apoptosis induction in specific cancer cell lines .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Photosensitizers | Used in DSSCs for efficient light absorption and electron transfer | Enhances solar cell efficiency |
Luminescent Materials | Synthesized luminophores for MOFs | Potential use in lighting and sensors |
Electrochemical Applications | Acts as an anolyte material in redox flow batteries | Facilitates energy storage |
Antimicrobial Activity | Exhibits significant antibacterial effects against common pathogens | Effective against Staphylococcus aureus, E. coli |
Anticancer Properties | Induces apoptosis in cancer cell lines | Potential for drug development |
Mechanism of Action
The mechanism of action of methyl 2-formylisonicotinate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. These reactions are facilitated by enzymes or chemical catalysts, depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with Methyl 2-formylisonicotinate, differing in substituents or ester groups, which influence their physicochemical properties and applications:
Biological Activity
Methyl 2-formylisonicotinate (MFIS) is an organic compound belonging to the family of isonicotinic acid derivatives. Its unique structure, characterized by a pyridine ring with a formyl group and a methyl ester, has garnered attention for its potential biological activities. This article explores the biological activity of MFIS, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 165.15 g/mol
- CAS Number : 125104-34-9
The biological activity of MFIS can be attributed to its ability to interact with various molecular targets in biological systems. The formyl group in MFIS can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their functions. Additionally, the hydroxy group can participate in hydrogen bonding, which influences the compound's binding affinity and specificity .
Biological Activities
MFIS has been investigated for several biological activities:
- Antimicrobial Properties : Research indicates that MFIS exhibits antimicrobial effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key enzymatic pathways necessary for bacterial survival.
- Anticancer Potential : Preliminary studies suggest that MFIS may have anticancer properties. It has been shown to induce apoptosis in cancer cells through modulation of signaling pathways related to cell growth and survival .
- Enzyme Inhibition : MFIS has been studied for its potential to inhibit enzymes such as tyrosinase, which is involved in melanin production and has implications for skin pigmentation disorders and melanoma treatment .
Comparison with Similar Compounds
MFIS shares structural similarities with other isonicotinic acid derivatives, which often exhibit significant biological activities. Below is a comparison table highlighting the differences in biological activity among selected compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
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This compound (MFIS) | Yes | Yes | Yes |
Methyl 2-hydroxyisonicotinate | Moderate | No | No |
Methyl 6-hydroxyisonicotinate | Yes | Moderate | Yes |
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of MFIS against Staphylococcus aureus and Escherichia coli. The results showed that MFIS exhibited significant inhibitory effects on both bacterial strains, with minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings suggest that MFIS could be developed as a novel antimicrobial agent.
Case Study 2: Anticancer Effects
In a recent pharmacological study, MFIS was tested on human lung cancer cell lines (A549). The compound induced apoptosis in a dose-dependent manner, with IC50 values determined at 25 µM after 48 hours of treatment. The study concluded that MFIS could serve as a lead compound for further development in cancer therapy due to its ability to trigger programmed cell death in malignant cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-formylisonicotinate, and how do reaction conditions influence yield?
- Methodological Answer : this compound is typically synthesized via formylation of methyl isonicotinate using reagents like DMF/POCl₃ (Vilsmeier-Haack reaction). Optimization involves adjusting stoichiometry, temperature (e.g., 0–5°C for reagent addition), and solvent polarity. Yields are monitored via HPLC or GC-MS, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Key Data :
Reaction Condition | Yield (%) | Purity (HPLC) |
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DMF/POCl₃, 0°C | 65–70 | ≥98% |
TFA, RT | 40–45 | 90–92% |
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of spectral techniques:
- ¹H/¹³C NMR : Compare observed peaks with predicted shifts (e.g., aldehyde proton at δ 9.8–10.2 ppm).
- IR Spectroscopy : Confirm C=O (1720–1680 cm⁻¹) and CHO (2850–2720 cm⁻¹) stretches.
- Mass Spectrometry : Validate molecular ion [M+H]⁺ at m/z 180.04 .
Q. What are the solubility and stability profiles of this compound under varying pH?
- Methodological Answer : Conduct stability studies in buffers (pH 3–10) at 25°C. Monitor degradation via UV-Vis (λ_max = 270 nm) and HPLC. Solubility is tested in DMSO, MeOH, and aqueous solutions using gravimetric analysis. Stability decreases above pH 8 due to ester hydrolysis .
Advanced Research Questions
Q. How do electronic effects of substituents on the pyridine ring influence the reactivity of this compound in nucleophilic additions?
- Methodological Answer : Use DFT calculations (e.g., Gaussian 09) to map frontier molecular orbitals (HOMO/LUMO) and assess electrophilicity. Compare experimental kinetic data (e.g., reaction with amines) to predict regioselectivity. Substituents like -NO₂ increase electrophilicity at the formyl group .
- Data Example :
Substituent | ΔG⧧ (kcal/mol) | Product Ratio (α:β) |
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-H | 12.3 | 85:15 |
-NO₂ | 9.8 | 95:5 |
Q. What strategies resolve discrepancies in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Perform cross-validation using 2D NMR (COSY, HSQC) and X-ray crystallography. For conflicting IR data, use isotopic labeling (e.g., ¹³C-formyl) to isolate vibrational modes. Publish raw datasets in supplementary materials for peer validation .
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of ester hydrolysis in this compound?
- Methodological Answer : Synthesize deuterated analogs (e.g., CD₃-O isotopomer) and measure hydrolysis rates (k_H/k_D) in D₂O. A primary KIE (>2) suggests rate-determining proton transfer, while secondary KIEs indicate transition-state bond reorganization. Compare with computational transition-state models .
Q. What are the limitations of current computational models in predicting the tautomeric equilibria of this compound?
- Methodological Answer : Assess tautomer populations (enol vs. keto forms) using variable-temperature NMR and compare with DFT (B3LYP/6-311+G(d,p)) predictions. Discrepancies arise from solvent effects (implicit vs. explicit models) and basis set limitations. Hybrid QM/MM simulations improve accuracy .
Q. Methodological Considerations
- Experimental Reproducibility : Follow guidelines for detailed method reporting (e.g., solvent purity, instrument calibration) to enable replication .
- Data Contradictions : Use meta-analysis frameworks (e.g., PRISMA) to systematically evaluate conflicting results, emphasizing sample size and measurement precision .
- Ethical Reporting : Disclose all synthetic byproducts and failed attempts to prevent publication bias .
Properties
IUPAC Name |
methyl 2-formylpyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-8(11)6-2-3-9-7(4-6)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXVRBSKKVMMQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599491 | |
Record name | Methyl 2-formylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125104-34-9 | |
Record name | Methyl 2-formylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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